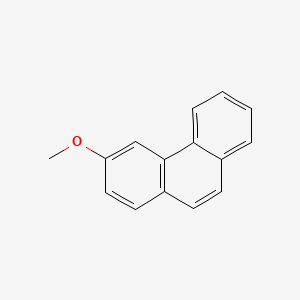

3-Methoxyphenanthrene

Übersicht

Beschreibung

3-Methoxyphenanthrene is a derivative of phenanthrene, which is an important class of organic compounds widely found in nature . Phenanthrenes are used as intermediates in the synthesis of natural compounds . The majority of natural phenanthrenes are monomeric, with hydroxy and/or methoxy derivatives .

Synthesis Analysis

The synthesis of methoxyphenanthrene derivatives involves the bromination of 9-bromophenanthrene, which results in a phenanthrene bromide product mixture . This mixture, which could not be separated chromatographically, was converted to chromatographically separable methoxy products with a CuI catalyzed methoxylation reaction . The resulting products were purified by a chromatographic method .

Molecular Structure Analysis

The detailed structure analysis of the products was done by NMR spectroscopy . Two-dimensional NMR spectroscopy methods can be used successfully to elucidate the structures of methoxyphenanthrene derivatives . With the combination of APT, DEPT 90, HETCOR, HMBC, COESY, and NOESY spectral data, the position of the substituents was easily determined .

Chemical Reactions Analysis

Further bromination reactions of 1,9-dimethoxide selectively gave a brominated compound . It was shown that aromatic compounds can be brominated by using less solvent as well as prolonging reaction time without using Lewis acid catalysts such as iron in bromination reactions .

Wissenschaftliche Forschungsanwendungen

Solid-State NMR and Electronic Structure Calculations

Beckmann et al. (2015) conducted a study using solid-state nuclear magnetic resonance (NMR) and electronic structure calculations on 3-methoxyphenanthrene. This study focused on investigating the rotation of methoxy groups and their constituent methyl groups in phenanthrenes. The research provided insights into developing models for these motions, which are crucial in understanding the dynamic properties of methoxyphenanthrene compounds (Beckmann et al., 2015).

Phenanthrenes in Bulbophyllum Vaginatum

Research by Leong et al. (1999) identified various phenanthrene derivatives, including 4-methoxyphenanthrene, in the orchid Bulbophyllum vaginatum. This study provided valuable information on the natural occurrence and structural diversity of phenanthrene derivatives in plant species (Leong et al., 1999).

Novel Phenanthrene Derivatives for Cytotoxic Activities

Long et al. (1997) isolated novel phenanthrene derivatives from Domohinea perrieri, including those with methoxy groups like this compound. These compounds were evaluated for their cytotoxic and DNA strand-scission activities, highlighting their potential applications in cancer research and treatment (Long et al., 1997).

In Vitro Culture Phenolics

Adam and Becker (1993) isolated new phenanthrenes from the methanolic extract of sterile cultures of the liverwort Marchantia polymorpha. This study, which includes the isolation of this compound derivatives, sheds light on the biosynthesis and accumulation of phenolic compounds in in vitro plant cultures (Adam & Becker, 1993).

Eigenschaften

IUPAC Name |

3-methoxyphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFZIMFGSBQXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346201 | |

| Record name | 3-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-06-3 | |

| Record name | 3-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxylic acid, 4-[(4-chloro-3-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1619862.png)